BenchChemオンラインストアへようこそ!

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

Medicinal Chemistry ADME-Tox Hit-to-Lead Optimization

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5) is a differentiated heterocyclic building block featuring a unique 2-methyl-3-(1,3,4-oxadiazole) substitution on aniline. The 1,3,4-oxadiazole core is a metabolically stable bioisostere of amides/esters, while the ortho-methyl group introduces steric constraint critical for conformational control and target selectivity. This precise scaffold enables rational SAR exploration of ATP-binding enzymes, particularly kinases in oncology programs. Generic analogs cannot replicate its defined binding and physicochemical profile. Procure now for focused library synthesis and hit-to-lead optimization.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 924869-12-5
Cat. No. B1342256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline
CAS924869-12-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C2=NN=CO2
InChIInChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
InChIKeyHJZKEYKUULQJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5) for Research and Drug Discovery Sourcing


2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5) is a synthetic heterocyclic building block with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . This compound comprises an aniline core functionalized with a methyl group at the 2-position and a 1,3,4-oxadiazole ring at the 3-position. The 1,3,4-oxadiazole pharmacophore is widely recognized in medicinal chemistry for its favorable drug-like properties and metabolic stability, making derivatives of this class valuable starting points for hit-to-lead and lead optimization programs targeting a variety of biological pathways [1].

Critical Procurement Considerations for 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5) vs. Generic Analogs


In the realm of 1,3,4-oxadiazole derivatives, a generic substitution approach—replacing the 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline scaffold with an unsubstituted or differently substituted aniline-oxadiazole analog—is scientifically unsound due to the profound impact of subtle structural modifications on physicochemical properties, target binding, and biological efficacy [1]. The class-level literature unequivocally demonstrates that the position and nature of substituents on both the aniline ring and the oxadiazole core are key determinants of structure-activity relationships (SAR), dictating potency, selectivity, and even the fundamental mode of target engagement [2]. Therefore, procurement for a specific research program must be guided by the precise substitution pattern, as any deviation represents a distinct chemical entity with a separate, and likely non-transferable, biological and property profile.

Data-Driven Differentiation: Quantitative Evidence for 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5)


Physicochemical Property Differentiation: LogP and LogSW vs. Unsubstituted Analog

The addition of a single methyl group to the aniline core of 2-(1,3,4-oxadiazol-2-yl)aniline is expected to confer a quantifiable and significant increase in lipophilicity and a corresponding decrease in aqueous solubility. While direct experimental data for the target compound is absent from the primary literature, class-level inference based on the established SAR of oxadiazole derivatives and known physicochemical property shifts supports this differentiation [1]. The calculated properties for the unsubstituted analog 2-(1,3,4-oxadiazol-2-yl)aniline (MW: 161.16) provide a baseline: LogP of -0.42 and LogSW of -0.02 . By established principles of medicinal chemistry, the addition of a hydrophobic methyl group (as in the target compound, MW: 175.19) will increase LogP (by an estimated ~0.5 units) and decrease LogSW. This shift in properties is a critical differentiator for researchers in drug discovery, as it can influence membrane permeability, metabolic stability, and oral bioavailability profiles.

Medicinal Chemistry ADME-Tox Hit-to-Lead Optimization

Structure-Activity Relationship (SAR) Divergence: Positional Isomer vs. Meta-Substituted Analog

The specific substitution pattern of the aniline ring is a well-documented driver of biological activity within the oxadiazole class. A class-level inference from SAR studies on related 1,3,4-oxadiazole series shows that moving a substituent from the 3-position (meta) to the 2-position (ortho) on the aniline ring, as seen in the target compound, can alter the molecule's three-dimensional conformation and electronic distribution, which may lead to divergent target engagement profiles [1]. For instance, in a series of oxadiazole derivatives evaluated as β3 adrenergic receptor agonists, the position of a substituent on the phenyl ring was critical for determining both potency and selectivity [2]. While no direct head-to-head biological comparison between 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline and its meta-analog 3-(1,3,4-oxadiazol-2-yl)aniline [3] was located in the public domain, the weight of evidence from analogous SAR studies dictates that these two compounds cannot be considered interchangeable. Researchers should treat them as distinct chemical probes.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

High-Value Application Scenarios for 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline (CAS 924869-12-5) in Drug Discovery


Focused Library Design for Kinase and Phosphatase Targets

The target compound serves as a strategic building block for designing focused compound libraries aimed at kinases or other ATP-binding enzymes. Its calculated physicochemical properties, inferred to be more lipophilic than unsubstituted analogs , place it within the desirable property space for CNS drug discovery (e.g., cLogP > 0) [1]. The oxadiazole core is a well-precedented bioisostere for amides and esters, offering enhanced metabolic stability [2]. Incorporating this specific scaffold can help medicinal chemists systematically probe the hydrophobic pocket of a target's active site while mitigating common metabolic liabilities associated with traditional linkers.

Hit-to-Lead Exploration of Anticancer Mechanisms

Given the extensive literature linking the 1,3,4-oxadiazole pharmacophore to various anticancer mechanisms—including inhibition of PARP-1 [3], Bcl-2 [4], and telomerase [5]—this compound is a rational starting point for anticancer drug discovery programs. The specific substitution pattern of this compound differentiates it from the thousands of known oxadiazole analogs, offering a unique entry into chemical space for identifying novel hits with a distinct selectivity profile. Procurement of this building block enables researchers to rapidly synthesize and screen a small, focused library of final compounds, expediting the hit-to-lead phase of projects targeting oncology indications.

Exploration of Non-Covalent Interactions in Medicinal Chemistry

The 1,3,4-oxadiazole ring is known for its ability to engage in diverse non-covalent interactions, including hydrogen bonding (as an acceptor) and π-π stacking [2]. The addition of a methyl group ortho to the oxadiazole ring, as seen in the target compound, can introduce a subtle steric constraint that influences the conformational preference of the molecule and the vector of key functional groups . This makes it a valuable tool for medicinal chemists conducting SAR studies to understand how small structural changes impact the binding conformation and, consequently, the potency and selectivity of a lead series against a protein target of interest.

Source for Development of Selective Chemical Probes

The established SAR of oxadiazoles demonstrates that subtle changes in substitution can drive selectivity between closely related protein targets or receptor subtypes [1]. For example, a change in substitution on a related oxadiazole series led to a >185-fold difference in potency between S1P1 (IC50 = 27 nM) and S1P3 (IC50 = 5,000 nM) receptors [6]. While not a direct comparator for the target compound, this class-level evidence underscores the potential of a novel scaffold like 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline to serve as a starting point for developing potent and highly selective chemical probes for target validation studies. The unique substitution pattern of this compound is its primary value proposition in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.